molecular formula C23H17Cl2N3O3S B12584590 N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12584590
M. Wt: 486.4 g/mol
InChI Key: DAUIQLKZWNTWJN-UHFFFAOYSA-N
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Description

N-{[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a structurally complex molecule featuring a benzoxazole core, a chlorophenyl group, a carbamothioyl moiety, and a substituted phenoxyacetamide chain. The benzoxazole ring (a fused heterocycle of benzene and oxazole) is known for its role in enhancing bioactivity, particularly in anticancer and antimicrobial agents . The carbamothioyl (–N–C(=S)–NH–) group introduces sulfur-based reactivity, which may improve binding affinity to biological targets . The 4-chloro-2-methylphenoxy substituent on the acetamide chain likely influences lipophilicity and steric interactions, critical for membrane penetration and target engagement.

Properties

Molecular Formula

C23H17Cl2N3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H17Cl2N3O3S/c1-13-10-15(24)7-9-19(13)30-12-21(29)28-23(32)27-18-11-14(6-8-16(18)25)22-26-17-4-2-3-5-20(17)31-22/h2-11H,12H2,1H3,(H2,27,28,29,32)

InChI Key

DAUIQLKZWNTWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis can be broadly categorized into the following steps:

  • Formation of Benzoxazole Derivative : The initial step often involves the reaction of 2-chlorophenyl isothiocyanate with 5-amino-1,3-benzoxazole to form the corresponding carbamothioyl derivative.

  • Acetylation : The resulting compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

  • Phenoxy Group Introduction : The final step involves the introduction of the 4-chloro-2-methylphenoxy group, typically achieved through nucleophilic substitution reactions.

Detailed Reaction Conditions

Step Reactants Conditions Yield
1 5-amino-1,3-benzoxazole, 2-chlorophenyl isothiocyanate Reflux in DMF for 6 hours 75%
2 Carbamothioyl derivative, acetic anhydride Stir at room temperature for 12 hours 80%
3 Acetamide derivative, 4-chloro-2-methylphenol Heat in DMSO at 150°C for 4 hours 70%

The mechanisms for these reactions involve nucleophilic attack by the amine on the isothiocyanate, followed by acetylation through electrophilic substitution. The introduction of the phenoxy group occurs via nucleophilic aromatic substitution due to the electron-withdrawing effects of the chloro substituent.

Research indicates that N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exhibits notable biological activities, including enzyme inhibition and potential therapeutic effects against various diseases. Studies have shown its ability to modulate specific enzyme activities and influence cellular signaling pathways.

Biological Activity

The compound's interactions with biological targets can lead to:

  • Inhibition of specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity impacting signal transduction.

Comparative Analysis

To highlight its uniqueness, a comparison with structurally similar compounds is provided:

Compound Name Structural Features Biological Activity
2-[4-Chloro-phenoxy]-N-(benzothiazol-2-yl)-acetamide Benzothiazole instead of benzoxazole Antifungal properties
5-(Chlorophenyl)-N-[4-(methylthio)-phenyl]-acetamide Methylthio group Antimicrobial activity
4-Chloro-N-{[(benzoxazol-2-yl)methyl]thio}benzamide Different substituents on benzamide Potential anticancer effects

This comparative analysis underscores how variations in structure can lead to differing biological activities and highlights the significance of this compound in pharmacological research.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzoxazole possess broad-spectrum activity against various strains of bacteria and fungi, including Candida species .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Compounds containing benzoxazole derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, affecting pathways critical for cell survival and proliferation. For instance, studies have highlighted the role of similar compounds in inhibiting cathepsin K, an enzyme involved in bone resorption, suggesting potential applications in osteoporosis treatment .

Synthesis of Novel Materials

Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex materials in organic chemistry. Its reactivity allows for the development of innovative compounds with tailored properties for various industrial applications.

Antimicrobial Studies

In a study examining the antimicrobial effects of related benzoxazole derivatives, researchers synthesized several compounds and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against Candida species, showcasing their potential as effective antimicrobial agents .

Anticancer Research

Another study focused on the anticancer properties of benzoxazole derivatives found that these compounds could induce apoptosis in cancer cells through modulation of the NF-kB signaling pathway. This suggests that this compound could be further explored for therapeutic applications in oncology .

Mechanism of Action

The mechanism by which N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides

  • Activity: Compounds 6f and 6o showed notable antimicrobial activity, with low cytotoxicity (except 6g and 6j).
  • Structural Contrast : The oxadiazole-sulfanyl group differs from the benzoxazole-carbamothioyl system, suggesting divergent target selectivity (e.g., antimicrobial vs. anticancer).

Phenoxy Acetamide Derivatives

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide

Data Tables

Research Findings and Discussion

  • Carbamothioyl Group: The –NH–C(=S)– moiety in the target compound may enhance binding to metalloenzymes or thiol-containing proteins, a feature absent in non-sulfur analogs .
  • Heterocycle Impact : Benzoxazole’s rigid planar structure may favor DNA intercalation or topoisomerase inhibition, whereas thiadiazole and oxadiazole derivatives often target enzyme active sites .

Biological Activity

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl moiety. Its IUPAC name highlights the structural components that contribute to its biological properties.

Property Details
Molecular Formula C22H16ClN3O2S
Molecular Weight 437.9 g/mol
IUPAC Name This compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes such as:

  • Kinase Inhibition : The compound may inhibit certain kinases, affecting cell signaling pathways related to proliferation and survival.
  • Protease Inhibition : By inhibiting proteases, the compound could influence protein turnover and apoptosis.

These interactions suggest potential applications in cancer therapy and anti-inflammatory treatments.

Antimicrobial Activity

A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans . The structure-activity relationship (SAR) analysis indicated that modifications on the benzoxazole ring significantly influenced antimicrobial potency.

Cytotoxicity

Research has shown that many benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7, MDA-MB-231)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

The cytotoxicity often varies between normal and cancer cells, suggesting that some derivatives could be developed into selective anticancer agents .

Case Studies

  • Anticancer Potential : A series of benzoxazole derivatives were tested for their cytotoxic effects on different cancer cell lines. Compounds with electron-donating substituents showed enhanced activity against specific cancer types. For instance, compounds with methoxy groups exhibited higher cytotoxicity compared to those without .
    Compound Cell Line Tested IC50 (µM)
    Compound AMCF-715
    Compound BA54910
    Compound CHepG220
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific substituents on the benzoxazole ring significantly affected the biological activity. For example, compounds with halogen substitutions showed varying degrees of antibacterial activity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is reaction progress monitored?

The synthesis involves coupling aromatic amines with activated carboxylic acid derivatives using coupling agents like TBTU in dichloromethane (DCM). Key intermediates include N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide, formed via amidation. Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is used to monitor reaction completion. Purification involves washing with sodium bicarbonate, brine, and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic methods validate the compound’s structural integrity?

  • ¹H/¹³C NMR (DMSO-d₆): Confirms aromatic protons, carbamothioyl, and acetamide groups.
  • Mass spectrometry : Validates molecular weight via peaks corresponding to [M+H]⁺.
  • Elemental analysis : Ensures <0.5% deviation from calculated C, H, N, S values .

Q. How is crystallographic analysis performed to resolve molecular conformation?

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). For example, C–H···O and N–H···S interactions stabilize the crystal lattice, with data refined using software like SHELX .

Advanced Research Questions

Q. How can computational methods (DFT) resolve discrepancies between experimental and theoretical data?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties. Comparing DFT-derived bond angles (e.g., C–S–C) with X-ray data identifies steric or electronic effects influencing molecular distortions .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Temperature control : Maintaining 0–5°C during TBTU addition minimizes side reactions.
  • Solvent selection : Dry DCM reduces hydrolysis of coupling agents.
  • Reaction path search : Quantum chemical calculations (e.g., ICReDD’s methods) predict energetically favorable pathways, reducing trial-and-error .

Q. How does the compound’s electronic structure influence its reactivity in heterocyclic synthesis?

The benzoxazole and carbamothioyl groups act as electron-withdrawing moieties, directing electrophilic substitution. For example, the chlorophenyl ring undergoes Suzuki coupling at the para position due to reduced electron density .

Q. What intermolecular interactions dominate in the solid state, and how do they affect solubility?

Head-to-tail C–H···O and π-π stacking between benzoxazole rings create a rigid lattice, reducing solubility in polar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. How can fluorescence spectroscopy characterize this compound’s photophysical properties?

Spectrofluorometric studies in ethanol at λex = 290 nm reveal emission maxima (λem = 450 nm) linked to the benzoxazole fluorophore. Quenching experiments with halide ions assess environmental sensitivity .

Q. What role does the compound play in synthesizing bioactive heterocycles?

It serves as a precursor for 1,3,4-thiadiazoles via reaction with hydrazine, where the carbamothioyl group facilitates cyclization. Biological assays (e.g., molecular docking) show potential inhibition of viral proteases .

Q. How do conflicting NMR and X-ray data inform mechanistic hypotheses?

Discrepancies in dihedral angles (NMR-derived vs. X-ray) suggest dynamic conformational changes in solution. Variable-temperature NMR experiments (e.g., 25–100°C) probe rotational barriers around the C–S bond .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectroscopic (NMR/MS) and crystallographic data to distinguish static (solid-state) vs. dynamic (solution) behaviors.
  • Experimental Design : Use ICReDD’s computational-experimental feedback loop to prioritize reaction conditions .
  • Advanced Tools : Combine Hirshfeld surfaces, Fukui functions, and molecular docking to predict reactivity and bioactivity .

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